molecular formula C12H13ClO B8779174 2-(4-Chlorophenyl)cyclohexan-1-one

2-(4-Chlorophenyl)cyclohexan-1-one

Cat. No. B8779174
M. Wt: 208.68 g/mol
InChI Key: GRRKOPXUFPWKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07223767B2

Procedure details

A solution of 4-chlorophenylmagnesium bromide (200 mL of 1 M in ether, 200 mmol) was cooled in an ice-bath and a solution of 2-chlorocyclohexanone (26.5 g, 200 mmol) in 200 mL of ether was slowly added. The mixture was stirred at room temperature for 4 hours and was then concentrated under reduced pressure. Benzene (300 mL) was added and the mixture was heated under reflux for 12 h. Dilute aqueous HCl was added and the organic layer was separated, washed with brine, dried (sodium sulfate) and evaporated. Bulb-to-bulb distillation (2 mm) afforded 30.8 g of liquid product that subsequently crystallized.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Mg]Br)=[CH:4][CH:3]=1.Cl[CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][C:12]1=[O:17]>CCOCC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][C:12]2=[O:17])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)[Mg]Br
Step Two
Name
Quantity
26.5 g
Type
reactant
Smiles
ClC1C(CCCC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Benzene (300 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 h
Duration
12 h
ADDITION
Type
ADDITION
Details
Dilute aqueous HCl was added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Bulb-to-bulb distillation (2 mm)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.8 g
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2025 BenchChem. All Rights Reserved.